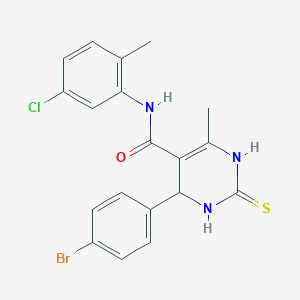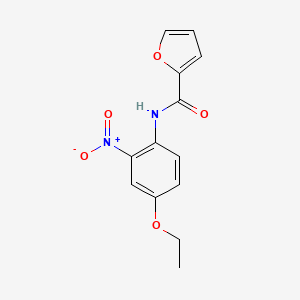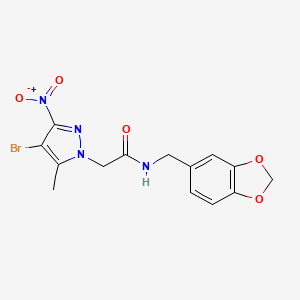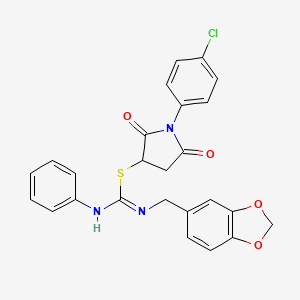![molecular formula C19H22FN3O3S2 B5130252 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine, also known as TASP0410456, is a novel and potent inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the circadian clock, and its inhibition by TASP0410456 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and sleep disorders.
Wirkmechanismus
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine inhibits the activity of CK1δ, a protein kinase that plays a key role in regulating the circadian clock. CK1δ phosphorylates several clock proteins, including PER and CRY, which are essential for the proper functioning of the circadian clock. Inhibition of CK1δ by 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine leads to the stabilization of PER and CRY proteins, and the restoration of normal circadian rhythms.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to have several biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine inhibits cell proliferation and induces apoptosis through the activation of the p53 pathway. In Alzheimer's disease models, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine reduces amyloid beta levels and improves cognitive function through the modulation of the circadian clock. In sleep disorder models, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine regulates the circadian clock and improves sleep quality through the modulation of clock gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine in lab experiments is its high potency and specificity for CK1δ. This allows for precise modulation of the circadian clock and other CK1δ-mediated pathways. However, one limitation of using 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine is its relatively short half-life, which may require frequent dosing in in vivo models.
Zukünftige Richtungen
Future research on 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine may focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders. Further studies may also investigate the optimal dosing and administration of 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine in in vivo models, as well as its long-term safety and efficacy in humans. Additionally, the development of more potent and selective CK1δ inhibitors may lead to the discovery of novel therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2012. The method involves the condensation of 4-fluorophenylpiperazine with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid, followed by carbonylation with carbon monoxide and palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in various therapeutic applications. In cancer research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In sleep disorder research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to regulate the circadian clock and improve sleep quality in animal models.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c20-15-3-5-16(6-4-15)21-9-11-22(12-10-21)19(24)18-13-17(14-27-18)28(25,26)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYNSDLHZKQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)

![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)
![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)


![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)


